Functional Antagonist Affinity (Kb) in Ileal Mucosa: HHSiD vs. 4-DAMP
In a direct head-to-head comparison of antagonist potencies for inhibiting carbachol-induced electrolyte secretion in guinea pig ileal mucosa, HHSiD exhibited a Kb of 23.0 nM, whereas 4-DAMP demonstrated approximately 8.5-fold higher potency with a Kb of 2.7 nM [1]. This quantitative difference in functional affinity at the M3-mediated response demonstrates that HHSiD is significantly less potent than 4-DAMP in this tissue preparation.
| Evidence Dimension | Functional antagonist affinity (Kb) at M3 receptors mediating ileal electrolyte secretion |
|---|---|
| Target Compound Data | Kb = 23.0 nM |
| Comparator Or Baseline | 4-DAMP (4-diphenylacetoxy-N-methylpiperidine methiodide): Kb = 2.7 nM |
| Quantified Difference | 4-DAMP is ~8.5-fold more potent (lower Kb) than HHSiD |
| Conditions | Guinea pig ileal mucosa; inhibition of carbachol-induced increases in short-circuit current (ISC) in vitro |
Why This Matters
Users requiring maximal M3 antagonist potency in functional assays may prefer 4-DAMP; those seeking a tool with intermediate potency for concentration-response profiling may select HHSiD.
- [1] Kachur, J. F., Sturm, B. L., Gaginella, T. S., & Noronha-Blob, L. (1990). Regulation of guinea pig ileal electrolyte transport by M3-muscarinic acetylcholine receptors in vitro. Molecular Pharmacology, 38(6), 836–840. PMID: 2174501 View Source
